Halofantrine
Overview
Description
Halofantrine is a synthetic antimalarial drug that belongs to a group of medicines known as antimalarials . It is used to treat malaria, a red blood cell infection transmitted by the bite of a mosquito .
Synthesis Analysis
Halofantrine is a phenanthrenemethanol antimalarial that is effective against asexual forms of multidrug-resistant Plasmodium falciparum malaria . It has no action on gametocytes or hypnozoites in the liver . The drug is administered as a racemic mixture but the (+)- and (−)-enantiomers show no difference in activity in vitro .Molecular Structure Analysis
The molecular structure of halofantrine shows a chromophoric phenanthrene structure that is highly polarizable and causes strong Raman signals . These Raman intensities can be enhanced by several magnitudes by exploitation of the described UV resonance effect .Chemical Reactions Analysis
Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine . Plasma concentrations of this metabolite are observed soon after administration of halofantrine, but in much lower concentrations .Physical And Chemical Properties Analysis
Halofantrine is a small molecule with a chemical formula of C26H30Cl2F3NO . Its average weight is 500.424 and its monoisotopic weight is 499.165654616 .Scientific Research Applications
1. Antimalarial Activity and Pharmacokinetic Properties
Halofantrine is a blood schizontocide, effective against chloroquine-sensitive and resistant plasmodia. It's used in the treatment of falciparum malaria in areas of chloroquine- and sulfonamide/pyrimethamine-resistant malaria and vivax malaria. Its efficacy against mefloquine-resistant P. falciparum is uncertain, needing more studies. Cross-resistance with mefloquine may accelerate resistance to halofantrine, so its use is crucial in specific areas (Bryson & Goa, 1992).
2. Cellular Mechanism and Cardiac Effects
Halofantrine blocks HERG potassium channels, causing QT prolongation in the electrocardiogram. It's more effective in open and inactivated channel states, suggesting a potential cellular mechanism for QT prolongation. This effect may contribute to cardiac complications such as torsades de pointes and ventricular arrhythmias (Tie et al., 2000); (Sánchez-Chapula et al., 2004).
3. Ototoxicity Potential
An experimental study on guinea pig cochlea models showed that halofantrine can cause mild to moderate pathological effects on cochlea histology, indicating its ototoxic potential. This includes loss and distortion of hair cells and spiral ganglia cells (Iskander et al., 2010).
4. Pharmacokinetic Interactions
Studies have examined the pharmacokinetic interactions of halofantrine with other drugs. For instance, grapefruit juice may impact the bioavailability of halofantrine and increase the risk of QT interval prolongation due to its effect on cytochrome P450 3A4, which metabolizes halofantrine (Charbit et al., 2002).
5. Hepatotoxicity Analysis
Biochemical evaluation of hepatic dysfunction due to halofantrine toxicity in Wistar rats showed significant increases in liver enzymes and total bilirubin, indicating hepatotoxic effects (Nwanjo et al., 2006).
6. Structural Analysis Using Raman Spectroscopy
Raman spectroscopy and density functional theory calculations were used to analyze halofantrine's structure. It identified potential marker bands for pipi interactions with biological target molecules, supporting the hypothesis of pipi stacking as a mode of action (Frosch & Popp, 2010).
Safety And Hazards
Halofantrine can cause abdominal pain, diarrhoea, vomiting, rash, headache, itching and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .
Future Directions
Halofantrine is only used to treat malaria. It is not used to prevent malaria (prophylaxis) because of the risk of toxicity and unreliable absorption . The absorption of halofantrine is erratic, but is increased when taken with fatty food . Because of fears of toxicity due to increased halofantrine blood levels, halofantrine should be taken on an empty stomach .
properties
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
Record name | Halofantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Halofantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-04 g/L | |
Record name | Halofantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |
Record name | Halofantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Halofantrine | |
CAS RN |
69756-53-2, 66051-76-1, 66051-74-9 | |
Record name | Halofantrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Halofantrine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halofantrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halofantrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HALOFANTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |
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Record name | Halofantrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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